molecular formula C16H14N2O3S B390075 N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 312514-87-7

N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No.: B390075
CAS No.: 312514-87-7
M. Wt: 314.4g/mol
InChI Key: ZAOVZQWTWKHZCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide (CAS 312514-87-7) is a synthetic small molecule based on the benzothiazole scaffold, a structure of high interest in medicinal chemistry due to its diverse biological activities . This compound features a 3,4-dimethoxybenzamide moiety directly linked to the 2-position of a 1,3-benzothiazole ring. Its molecular formula is C16H14N2O3S, and it has a molecular weight of 314.359 g/mol . Benzothiazole derivatives are prominently investigated in oncology research for their potent anti-tumor properties. Compounds sharing this core structure, such as PMX610, have demonstrated potent and selective in vitro anti-tumor activity against a range of human cancer cell lines, including non-small cell lung cancer . Furthermore, the benzothiazole framework shows significant promise in anti-inflammatory research. Novel derivatives have been shown to significantly reduce the secretion of key inflammatory cytokines such as IL-6 and TNF-α in cellular models, underscoring the potential for dual-action therapeutic candidates that address both cancer proliferation and the inflammatory tumor microenvironment . The mechanism of action for this class of compounds may involve the inhibition of critical cell signaling pathways, including AKT and ERK , which are pivotal for cell survival and proliferation . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Researchers can utilize this compound as a key intermediate in organic synthesis, a building block for creating novel chemical libraries, or a reference standard in biological screening assays to explore new anticancer and anti-inflammatory agents .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-20-12-8-7-10(9-13(12)21-2)15(19)18-16-17-11-5-3-4-6-14(11)22-16/h3-9H,1-2H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOVZQWTWKHZCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide typically involves the reaction of 2-aminobenzothiazole with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. In antimicrobial applications, it targets bacterial enzymes, disrupting their function and leading to cell death. In anticancer applications, it interferes with cell division and induces apoptosis in cancer cells. The compound’s effects are mediated through pathways involving oxidative stress and inhibition of key enzymes .

Comparison with Similar Compounds

N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide

  • Molecular Formula : C₁₆H₁₂Cl₂N₂O₃S
  • Molecular Weight : 383.25 g/mol
  • Key Differences : Incorporation of dichloro substituents at the 4,5-positions of the benzothiazole ring.
  • Chlorine atoms could improve metabolic stability or alter binding affinity compared to the parent compound.

3,4-Diethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

  • Molecular Formula : C₁₉H₂₀N₂O₃S
  • Molecular Weight : 356.44 g/mol
  • Key Differences : Replacement of methoxy groups with ethoxy substituents on the benzamide ring.
  • The 6-methyl group on the benzothiazole may influence steric interactions in target binding pockets.

Heterocyclic Amide Derivatives with Varied Core Structures

N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide

  • Molecular Formula : C₁₃H₁₅N₃O₃S₂
  • Molecular Weight : 325.41 g/mol
  • Key Differences : Replacement of benzothiazole with a 1,3,4-thiadiazole ring and addition of an ethylsulfanyl group.
  • Implications :
    • The thiadiazole core introduces additional sulfur atoms, which may alter electronic properties and redox activity.
    • Ethylsulfanyl groups could modulate pharmacokinetic properties, such as metabolic oxidation pathways.

2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide

  • Molecular Formula : C₁₇H₁₅N₃O₃S
  • Molecular Weight : 353.39 g/mol
  • Key Differences : Incorporation of a methoxyphenyl -substituted thiadiazole ring.
  • Implications: The extended aromatic system may enhance π-π stacking interactions with aromatic residues in enzymes or receptors.

Functional Group Modifications: Thiourea vs. Amide Derivatives

N-((5-Chloro-2,4-disulfamoylphenyl)carbamothioyl)-3,4-dimethoxybenzamide (Compound 17)

  • Molecular Formula : C₁₆H₁₅ClN₄O₅S₃
  • Molecular Weight : 490.96 g/mol
  • Key Differences : Replacement of the amide bond with a thiourea group and addition of sulfamoyl and chloro substituents.
  • Sulfamoyl groups are classic pharmacophores in enzyme inhibitors, suggesting divergent biological targets compared to the parent benzamide.

Biological Activity

N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is a synthetic compound that belongs to the benzothiazole class, which is known for its diverse biological activities. This article explores its biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a dimethoxybenzamide group. Its unique structural characteristics contribute to its biological activities. The presence of methoxy groups at positions 3 and 4 on the benzamide enhances its lipophilicity and can influence binding interactions with target biomolecules.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Antimicrobial Activity : The compound exhibits antimicrobial properties by targeting bacterial enzymes, disrupting their function, and leading to cell death. This mechanism is often mediated through oxidative stress pathways and inhibition of key enzymes involved in bacterial metabolism.
  • Anticancer Activity : In cancer research, this compound has shown potential in inhibiting cell division and inducing apoptosis in various cancer cell lines. It disrupts critical pathways involved in cancer cell proliferation and survival. Studies suggest that it may interfere with signaling pathways related to oxidative stress and apoptosis induction .

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant potency:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These results highlight the compound's potential as a lead candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have evaluated the anticancer effects of this compound on various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (breast cancer)5.2
A549 (lung cancer)8.7
HeLa (cervical cancer)6.5

The IC50 values indicate that the compound effectively inhibits cell growth across different cancer types, suggesting a broad spectrum of anticancer activity .

Case Studies

A notable case study involved screening a library of compounds for their anticancer properties using multicellular spheroids as a model system. This compound was identified as a promising candidate due to its ability to penetrate spheroids effectively and induce apoptosis in tumor cells. This study emphasizes the importance of evaluating drug candidates in more physiologically relevant models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.